5-Phosphono-D-norvaline
Overview
Description
Synthesis Analysis
The synthesis of 5-Phosphono-D-norvaline and its analogs involves complex chemical processes, aiming to introduce the phosphono group into the amino acid structure. A notable example of such synthesis is the creation of unusual natural amino acids like 3,4-didehydro-5-phosphono-D-norvaline, achieved through multi-component condensation reactions (Natchev, 1988). These synthetic pathways are crucial for producing compounds with desired biological activities, including herbicidal, fungicidal, and antitumor properties.
Molecular Structure Analysis
The molecular structure of 5-Phosphono-D-norvaline is characterized by the presence of a phosphono group attached to the amino acid backbone. This modification significantly impacts the molecule's chemical behavior and biological activity. Crystallographic studies, such as those conducted on related bisphosphonates, provide insight into how these compounds interact with biological targets, emphasizing the role of the phosphonate groups in binding and activity (Yajima et al., 2004).
Chemical Reactions and Properties
5-Phosphono-D-norvaline participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. The phosphonate group contributes to the molecule's acidity and nucleophilicity, enabling reactions such as the catalytic enantioselective hydrophosphonylation of cyclic imines, leading to the synthesis of cyclic α-amino phosphonates (Gröger et al., 1998). These reactions underscore the versatility of phosphonate-containing amino acids in organic synthesis.
Physical Properties Analysis
The physical properties of 5-Phosphono-D-norvaline, such as solubility, melting point, and stability, are influenced by the phosphono group. These properties are critical for the compound's applications in various domains, affecting its behavior in biological systems and its handling in laboratory settings. Studies on the stability and decomposition of related phosphonate esters provide valuable information on handling and storage conditions for these compounds (Barral et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-Phosphono-D-norvaline, particularly its reactivity and interaction with other molecules, are central to its applications in research and industry. The phosphonate group's presence allows for specific interactions with enzymes and other biological molecules, influencing processes such as enzyme inhibition and cellular signaling. The synthesis and evaluation of phosphonopeptides incorporating 5-Phosphono-D-norvaline derivatives highlight the compound's potential in developing new antibacterial agents (Atherton et al., 1986).
Scientific Research Applications
1. Role in Arginine Modifications
5-Phosphono-D-norvaline has been identified in the study of glyoxal-arginine modifications. It appears as a product of the reaction between arginine and glyoxal, undergoing changes in conditions like pH and temperature. Its formation process is reversible, showcasing a dynamic interaction with arginine in various conditions (Glomb & Lang, 2001).
2. Antiviral Activities
Research into acyclic nucleoside phosphonates, a class of compounds with significant antiviral applications, includes derivatives based on a 5-phosphono-pent-2-en-1-yl motif. These compounds have shown effectiveness against DNA viruses and hepatitis B virus in vitro, particularly in their hexadecyloxypropyl ester forms (Choo et al., 2006).
3. Pharmaceutical Production
5-Phosphono-D-norvaline is relevant in the production of pharmaceuticals like Perindopril, an antihypertensive drug. A study demonstrated an environmentally friendly method for producing L-norvaline, a vital intermediate in Perindopril production, achieving high purity and yield (Yunlong et al., 2017).
4. Photodegradation Studies
Phosphonates, including 5-Phosphono-D-norvaline, undergo UV light conversion, which is an important aspect in understanding their environmental fate. This conversion is influenced by factors like pH and the presence of iron, affecting their degradation in natural environments (Lesueur et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
Record name | 5-Phosphononorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phosphono-D-norvaline | |
CAS RN |
79055-68-8 | |
Record name | (-)-2-Amino-5-phosphonovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Norvaline, 5-phosphono- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phosphononorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Norvaline, 5-phosphono- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-5-phosphonovalerate, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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